molecular formula C9H7N3 B1431485 3-Cyano-6-methyl-7-azaindole CAS No. 1260386-49-9

3-Cyano-6-methyl-7-azaindole

Cat. No. B1431485
M. Wt: 157.17 g/mol
InChI Key: SGOHUDAELXBGSZ-UHFFFAOYSA-N
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Description

3-Cyano-6-methyl-7-azaindole is a chemical compound with the molecular formula C9H7N3 . It is used for pharmaceutical testing . The compound is also known by its synonyms 3-Cyano-1H-pyrrolo[2,3-b]pyridine and 3-Cyano-7-azaindole .


Synthesis Analysis

The synthesis of 7-azaindoles, including 3-Cyano-6-methyl-7-azaindole, has been a topic of considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for the functionalization of the 7-azaindole template .


Molecular Structure Analysis

The molecular structure of 3-Cyano-6-methyl-7-azaindole consists of a pyrrole ring fused with a pyridine ring . The compound has a molecular weight of 157.17 .


Chemical Reactions Analysis

The chemical reactions involving 7-azaindoles, such as 3-Cyano-6-methyl-7-azaindole, have been extensively studied. Recent advances in metal-catalyzed chemistry have led to the development of novel methods for the functionalization of the 7-azaindole template . These methods involve cross-coupling and C-H bond functionalized reactions .


Physical And Chemical Properties Analysis

3-Cyano-6-methyl-7-azaindole has a molecular weight of 157.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Electrophilic Substitution and Nucleophilic Replacement

Research on azaindoles, including compounds similar to 3-Cyano-6-methyl-7-azaindole, indicates that electrophilic substitution at specific positions of the azaindole requires stringent conditions. For instance, the introduction of the cyano group in certain azaindoles shifts the lactam-lactim tautomeric equilibrium towards the lactim forms, which has implications in the chemical behavior and stability of these compounds (Sycheva et al., 1987).

Synthesis and Functionalization

The synthesis and functionalization of azaindole derivatives, including the modification of 3-cyano-7-azaindoles, have been extensively studied. Methods such as microwave-assisted synthesis have been employed to accelerate the creation of these compounds, highlighting their versatility as building blocks in medicinal chemistry (Schirok, 2006). Additionally, the possibility of direct functionalization of these compounds through reactions like Reissert-Henze type reaction and N-oxide activation offers avenues for creating diverse derivatives with varying properties (Minakata et al., 1992); (Huestis & Fagnou, 2009).

Applications in Sensing and Fluorescent Probes

7-Azaindole derivatives, like 3-Cyano-6-methyl-7-azaindole, are significant in the development of sensing technologies. For instance, a 7-azaindole-based sensor has been created for the detection of cyanide ions in aqueous media. Such sensors utilize the unique electronic properties of azaindoles for efficient and practical detection methods (Chen & Lin, 2015).

Excited State Proton Transfer and Photophysical Properties

The excited-state proton transfer (ESPT) properties of azaindoles, including those substituted with cyano groups, are subjects of extensive research. These studies are crucial in understanding the photophysical behavior of these compounds, which is relevant in applications like organic light-emitting diodes and other photonic devices. The ESPT dynamics and photophysical properties of these compounds are influenced by factors such as solvent environment and molecular symmetry (Catalán et al., 2006); (Tu et al., 2018).

Pharmaceutical Applications

While avoiding specific details on drug use and dosage, it is worth noting that azaindoles, including cyano-substituted variants, have been explored for their potential in pharmaceutical applications. Their structural properties and reactivity make them candidates for developing new medicinal compounds, including potential antitumor agents (Pracharova et al., 2015); (Pracharova et al., 2016).

Safety And Hazards

While specific safety data for 3-Cyano-6-methyl-7-azaindole was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the research of 7-azaindoles, including 3-Cyano-6-methyl-7-azaindole, involve the development of synthetic techniques for their functionalization . This is due to their potential as pharmacophores for various therapeutic targets . The field of metal-catalyzed cross-coupling and C-H bond functionalized reactions is particularly promising .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHUDAELXBGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225796
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS RN

1260386-49-9
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260386-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CN Hodge, PE Aldrich, ZR Wasserman… - Journal of medicinal …, 1999 - ACS Publications
… A solution of 100 mg of 1-(2-bromo-4-isopropylphenyl)-3-cyano-6-methyl-7-azaindole 7-oxide in 5 mL of chloroform was treated with 0.10 mL (168 mg) of trifluoromethanesulfonic …
Number of citations: 94 pubs.acs.org

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